molecular formula C5H3BrFN3O2 B11757041 5-Bromo-4-fluoro-3-nitropyridin-2-amine

5-Bromo-4-fluoro-3-nitropyridin-2-amine

Cat. No.: B11757041
M. Wt: 236.00 g/mol
InChI Key: OZTGLQASKWFCJS-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-3-nitropyridin-2-amine is a heterocyclic aromatic compound with the molecular formula C5H3BrFN3O2. It is primarily used as a building block in the synthesis of various organic compounds, particularly in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-3-nitropyridin-2-amine typically involves the nitration of 5-bromo-4-fluoropyridine followed by amination. The nitration process can be carried out using nitric acid and sulfuric acid as reagents under controlled temperature conditions . The subsequent amination step involves the use of ammonia or an amine source under catalytic conditions to introduce the amino group at the 2-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts such as palladium or platinum can enhance the reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-3-nitropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Substitution: Various substituted pyridines depending on the substituent introduced.

    Reduction: 5-Bromo-4-fluoro-3-aminopyridin-2-amine.

    Oxidation: this compound derivatives.

Scientific Research Applications

5-Bromo-4-fluoro-3-nitropyridin-2-amine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-nitropyridine: Similar in structure but lacks the fluorine atom.

    4-Bromo-3-nitropyridin-2-amine: Similar but with different substitution pattern.

    5-Bromo-2-fluoropyridine: Lacks the nitro group.

Uniqueness

5-Bromo-4-fluoro-3-nitropyridin-2-amine is unique due to the presence of both bromine and fluorine atoms along with a nitro group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C5H3BrFN3O2

Molecular Weight

236.00 g/mol

IUPAC Name

5-bromo-4-fluoro-3-nitropyridin-2-amine

InChI

InChI=1S/C5H3BrFN3O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H,(H2,8,9)

InChI Key

OZTGLQASKWFCJS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)N)[N+](=O)[O-])F)Br

Origin of Product

United States

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